Azido-PEG6-MS

Descripción general

Descripción

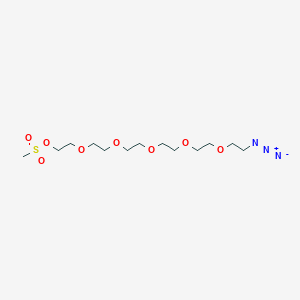

Azido-PEG6-MS is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is a click chemistry reagent, containing an Azide group, and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .

Synthesis Analysis

This compound is used in the synthesis of PROTACs . The azide group in this compound can react with molecules containing alkyne groups through a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) . Additionally, strain-promoted alkyne-azide cycloaddition (SPAAC) can occur with molecules containing DBCO or BCN groups .Molecular Structure Analysis

The molecular formula of this compound is C13H27N3O8S . It has a molecular weight of 385.43 .Chemical Reactions Analysis

As a click chemistry reagent, this compound contains an Azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Physical And Chemical Properties Analysis

This compound appears as a liquid that is colorless to light yellow . It has a molecular weight of 385.43 and a molecular formula of C13H27N3O8S . It is soluble in DMSO .Mecanismo De Acción

Target of Action

Azido-PEG6-MS is a PEG-based PROTAC linker . The primary targets of this compound are molecules containing Alkyne groups, DBCO or BCN groups . These targets play a crucial role in the synthesis of PROTACs .

Mode of Action

This compound operates through a mechanism known as click chemistry . It contains an Azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Additionally, strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the synthesis of PROTACs . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The downstream effects of these pathways involve the selective degradation of target proteins, which can have significant implications in various biological processes.

Result of Action

The primary result of this compound action is the synthesis of PROTACs . These PROTACs can selectively degrade target proteins, thereby influencing various biological processes .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) requires the presence of copper ions . Additionally, the stability and efficacy of this compound can be affected by factors such as temperature and pH.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of Azido-PEG6-MS is its versatility. It can be used to conjugate a wide range of biomolecules, including proteins, peptides, nucleic acids, and carbohydrates. The specificity of the reaction also ensures that the resulting bioconjugate is highly pure and specific. However, there are some limitations to the use of this compound. The reaction requires mild conditions, which may limit its use with certain biomolecules. The reaction also requires the presence of a reactive group on the biomolecule, which may not always be present.

Direcciones Futuras

There are many possible future directions for the use of Azido-PEG6-MS in scientific research. One potential application is in the development of targeted drug delivery systems. By conjugating drugs to specific biomolecules, such as antibodies or receptors, the drugs can be delivered directly to the target cells or tissues, reducing side effects and improving efficacy. Another potential application is in the development of biosensors, where this compound can be used to attach biomolecules to surfaces or nanoparticles, allowing for the detection of specific molecules or cells. Overall, this compound is a versatile tool in chemical biology, with many potential applications in scientific research.

Aplicaciones Científicas De Investigación

Azido-PEG6-MS is widely used in scientific research as a bioconjugation reagent. It can be used to attach biomolecules to synthetic materials, such as nanoparticles or surfaces, or to attach biomolecules to other biomolecules. This allows researchers to study the interactions between biomolecules and synthetic materials, which can provide valuable insights into biological processes. This compound is also used in the development of drug delivery systems, where it can be used to attach drugs to targeted cells or tissues.

Safety and Hazards

Azido-PEG6-MS is intended for research use only . If inhaled, the victim should be moved into fresh air . If not breathing, give artificial respiration and consult a doctor immediately . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting . Never give anything by mouth to an unconscious person . Call a doctor or Poison Control Center immediately .

Análisis Bioquímico

Biochemical Properties

Azido-PEG6-MS interacts with molecules containing Alkyne groups through a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) . It can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .

Cellular Effects

The cellular effects of this compound are primarily related to its role in the synthesis of PROTACs . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The specific effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism, would depend on the specific PROTAC molecule that this compound is used to synthesize.

Molecular Mechanism

The molecular mechanism of this compound is based on its ability to form stable triazole linkages through click chemistry reactions . These linkages are used to connect two different ligands in the formation of PROTAC molecules . The specific molecular effects, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, would depend on the specific PROTAC molecule that this compound is used to synthesize.

Propiedades

IUPAC Name |

2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl methanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27N3O8S/c1-25(17,18)24-13-12-23-11-10-22-9-8-21-7-6-20-5-4-19-3-2-15-16-14/h2-13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSSFOIKXGWLEBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27N3O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

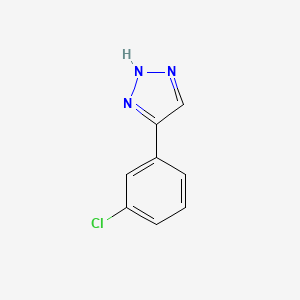

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(Methylamino)carbonothioyl]amino}benzoic acid](/img/structure/B3327505.png)

![Methyl 4-{[(methylamino)carbothioyl]amino}benzoate](/img/structure/B3327519.png)

![Bicyclo[2.2.1]heptan-7-amine](/img/structure/B3327522.png)

![Ethyl 5-benzyl-5-azaspiro[2.4]heptane-7-carboxylate](/img/structure/B3327537.png)

![5-hydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B3327540.png)

![Pyrido[2,3-b]pyrazin-2(1h)-one](/img/structure/B3327559.png)

![methyl (3R)-3-[(2-bromo-1-oxooctyl)oxy]-tetradecanoate](/img/structure/B3327564.png)